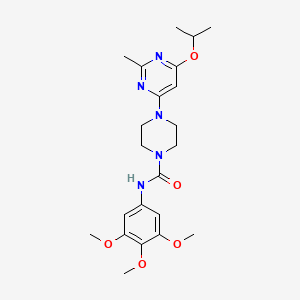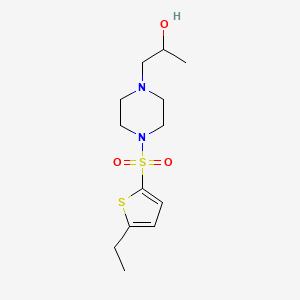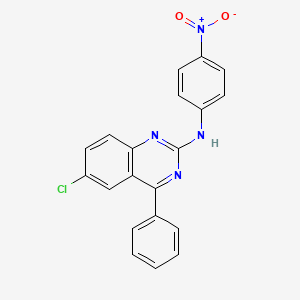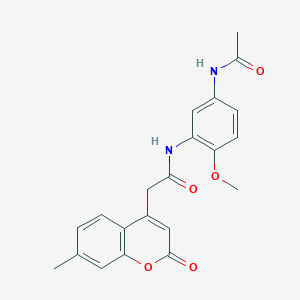
N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, also known as AMCA, is a synthetic compound that has been studied for its potential applications in scientific research. AMCA is a derivative of coumarin, a natural compound found in many plants that has been used for medicinal purposes for centuries. In
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Research on coumarin derivatives, which include compounds structurally similar to N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, has shown promising antibacterial and antioxidant activities. For instance, the synthesis and characterization of new thiazolidinones containing coumarin moieties have been reported to demonstrate significant antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis, alongside notable antioxidant activities (Hamdi et al., 2012). These findings suggest the potential utility of such compounds in developing new antibacterial and antioxidant agents.
Neuroprotective Effects
Novel pyrano[3,2-c]chromene derivatives, closely related in structure to the compound , have been synthesized and evaluated for their neuroprotective effects. One study demonstrated that certain derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), suggesting potential benefits in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).
Antimalarial Activity
Compounds with structures similar to this compound have also been explored for their antimalarial activity. Research in this area has led to the synthesis and quantitative structure-activity relationships (QSAR) studies of tebuquine and related compounds, demonstrating significant activity against Plasmodium berghei in mice (Werbel et al., 1986). These studies provide a foundation for further exploration of such compounds as potential antimalarial agents.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12-4-6-16-14(10-21(26)28-19(16)8-12)9-20(25)23-17-11-15(22-13(2)24)5-7-18(17)27-3/h4-8,10-11H,9H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUCCYYLNNFLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

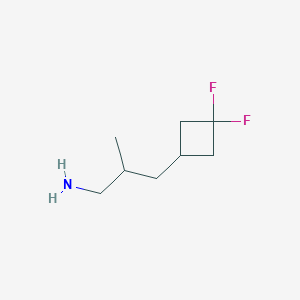
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
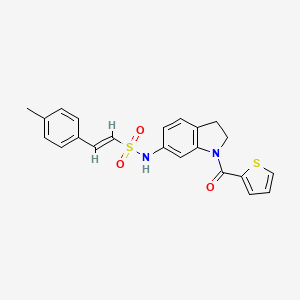
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)

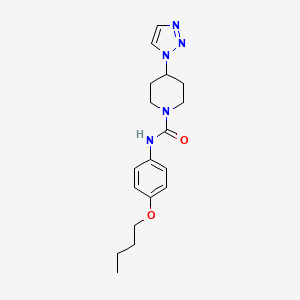

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
